molecular formula C14H10HgN8 B14303415 Bis(1-phenyl-1H-tetrazol-5-yl)mercury CAS No. 119229-85-5

Bis(1-phenyl-1H-tetrazol-5-yl)mercury

Cat. No.: B14303415
CAS No.: 119229-85-5
M. Wt: 490.87 g/mol
InChI Key: TYKJNHOSDWJECJ-UHFFFAOYSA-N
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Description

Bis(1-phenyl-1H-tetrazol-5-yl)mercury is a compound that belongs to the class of organomercury compounds It features two tetrazole rings, each substituted with a phenyl group, bonded to a central mercury atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(1-phenyl-1H-tetrazol-5-yl)mercury typically involves the reaction of 1-phenyl-1H-tetrazole-5-thiol with mercury(II) chloride. The reaction is carried out in a suitable solvent, such as ethanol or acetonitrile, under controlled temperature conditions. The product is then purified through recrystallization or other suitable purification techniques .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent use, and purification methods to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Bis(1-phenyl-1H-tetrazol-5-yl)mercury undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield mercury oxides, while substitution reactions can produce a variety of tetrazole derivatives with different functional groups .

Scientific Research Applications

Bis(1-phenyl-1H-tetrazol-5-yl)mercury has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of Bis(1-phenyl-1H-tetrazol-5-yl)mercury involves its interaction with various molecular targets. The tetrazole rings can coordinate with metal ions, while the mercury center can form bonds with sulfur-containing biomolecules. These interactions can lead to changes in the structure and function of the target molecules, resulting in various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Bis(1-methyl-1H-tetrazole-5-thiolato)mercury(II): Similar structure but with methyl groups instead of phenyl groups.

    1,2-Di(1H-tetrazol-5-yl)ethane: Contains two tetrazole rings linked by an ethane bridge.

    (E)-5,5′-(Ethene-1,2-diyl)bis(1H-tetrazol-1-ol): Features an ethene bridge between two tetrazole rings.

Uniqueness

Bis(1-phenyl-1H-tetrazol-5-yl)mercury is unique due to the presence of phenyl-substituted tetrazole rings and a central mercury atom. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

CAS No.

119229-85-5

Molecular Formula

C14H10HgN8

Molecular Weight

490.87 g/mol

IUPAC Name

bis(1-phenyltetrazol-5-yl)mercury

InChI

InChI=1S/2C7H5N4.Hg/c2*1-2-4-7(5-3-1)11-6-8-9-10-11;/h2*1-5H;

InChI Key

TYKJNHOSDWJECJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=N2)[Hg]C3=NN=NN3C4=CC=CC=C4

Origin of Product

United States

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